3-Amino-5-bromobenzofuran-2-carbonitrile
Overview
Description
3-Amino-5-bromobenzofuran-2-carbonitrile (CAS No. 636992-54-6) is a chemical compound with the molecular formula C9H5BrN2O and a molecular weight of 237.05 g/mol . It belongs to the class of benzofuran derivatives and contains both an amino group and a nitrile functional group.
Synthesis Analysis
The synthetic route for this compound involves the introduction of an amino group at the 3-position of a 5-bromobenzofuran-2-carbonitrile scaffold. While specific synthetic methods may vary, researchers have successfully prepared it through various reactions, including nucleophilic substitution and cyclization .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzofuran ring fused with a pyridine-like moiety. The bromine atom is attached to the benzofuran ring, and the amino group is positioned at the 3-position. The nitrile group adds further reactivity to the molecule .
Chemical Reactions Analysis
This compound can participate in several chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity in the synthesis of novel heterocyclic compounds .
Safety and Hazards
As with any chemical compound, safety precautions should be followed during handling and synthesis. Researchers must adhere to proper laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation. Specific safety data (SDS) can be obtained from reliable sources .
Properties
IUPAC Name |
3-amino-5-bromo-1-benzofuran-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNLNOWESZBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453513 | |
Record name | 3-AMINO-5-BROMO-2-CYANO-BENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636992-54-6 | |
Record name | 3-AMINO-5-BROMO-2-CYANO-BENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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